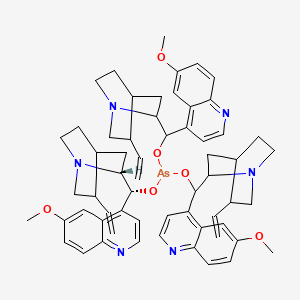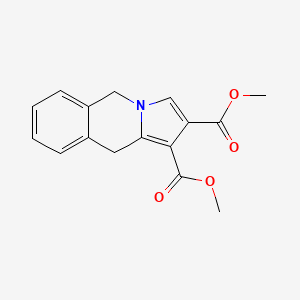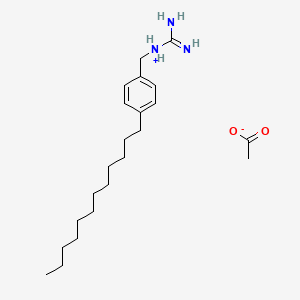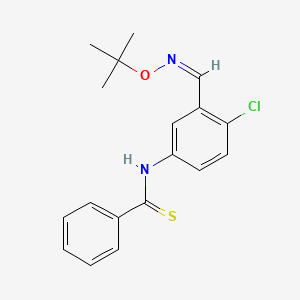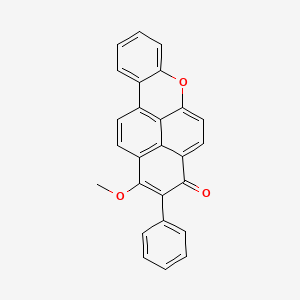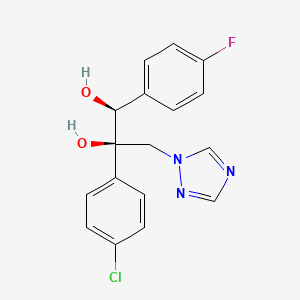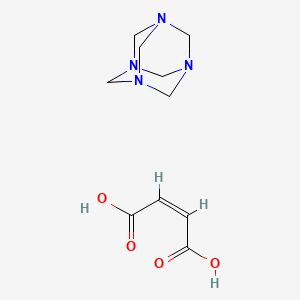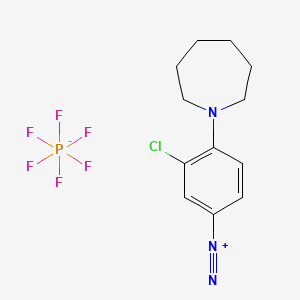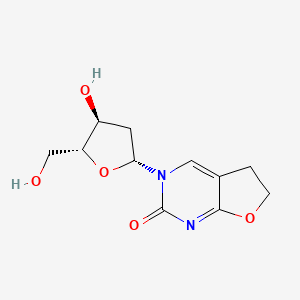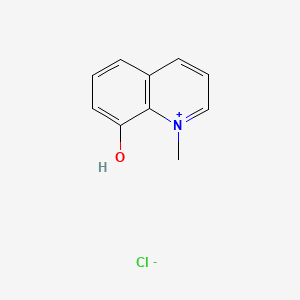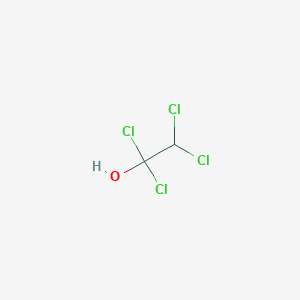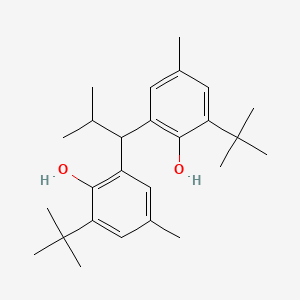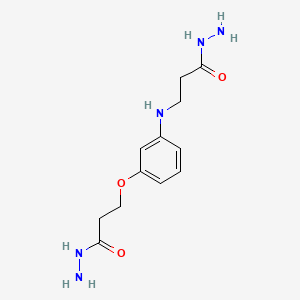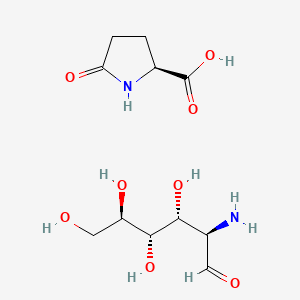
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two hexyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with hexylamine under specific conditions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a pyrrolidine derivative, such as 5-oxopyrrolidine-2-carboxylic acid.
Amidation Reaction: The pyrrolidine derivative is then reacted with hexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for mixing, heating, and purification is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or thiols can replace the hexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carboxamides.
Aplicaciones Científicas De Investigación
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key molecules and influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide: Lacks the (S)-stereochemistry.
N,N-Dihexyl-5-oxopyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
N,N-Dihexyl-5-oxopyrrolidine-2-thioamide: Contains a thioamide group instead of a carboxamide.
Uniqueness
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its non-stereoisomeric counterparts.
Propiedades
Número CAS |
85187-30-0 |
|---|---|
Fórmula molecular |
C17H32N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(2S)-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-7-9-13-19(14-10-8-6-4-2)17(21)15-11-12-16(20)18-15/h15H,3-14H2,1-2H3,(H,18,20)/t15-/m0/s1 |
Clave InChI |
OVTOJTYOERMOBJ-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1 |
SMILES canónico |
CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


